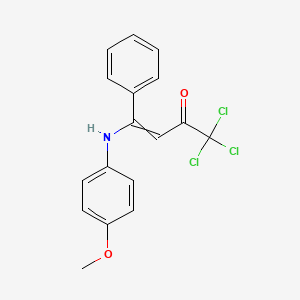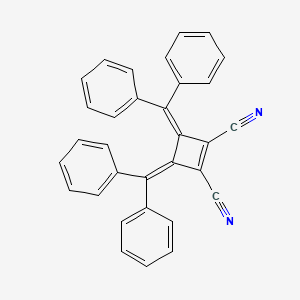
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is a compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutene ring, which is substituted with two dicarbonitrile groups and two diphenylmethylene groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- typically involves the reaction of cyclobutene derivatives with appropriate nitrile and diphenylmethylene reagents. One common method involves the use of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene as a precursor. This compound can be synthesized through a series of reactions, including bromination and subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- has several scientific research applications:
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism by which 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- exerts its effects is primarily related to its ability to form aggregates and crystalline structures. These aggregates can emit efficiently, with the crystalline aggregates emitting brighter and bluer lights than their amorphous counterparts . The molecular targets and pathways involved in these processes are still under investigation, but they likely involve interactions with various photophysical and electronic states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene: This compound is similar in structure and exhibits similar photophysical properties.
1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene: Used as a precursor in the synthesis of the target compound.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is unique due to its specific combination of nitrile and diphenylmethylene groups, which impart distinct photophysical properties. Its ability to form efficient emitting aggregates and crystalline structures sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
59501-05-2 |
|---|---|
Molekularformel |
C32H20N2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3,4-dibenzhydrylidenecyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)32(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)31(27)29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H |
InChI-Schlüssel |
HCJGVSGXWHLONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C#N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


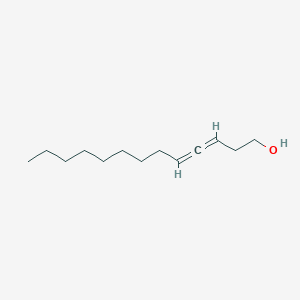
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
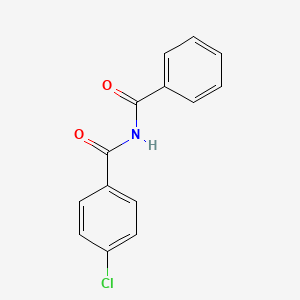
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
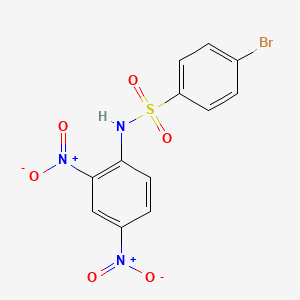
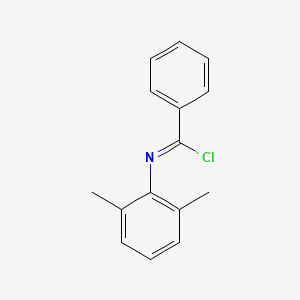
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
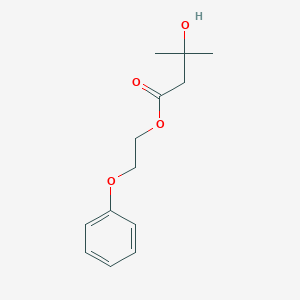
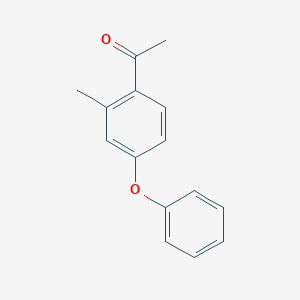
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)

